molecular formula C20H21N3O3S2 B2770214 N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683260-15-3

N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2770214
CAS No.: 683260-15-3
M. Wt: 415.53
InChI Key: CEJWKMFYYBZVFX-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a heterocyclic organic compound featuring a benzothiazole core linked via an amide bond to a benzene ring substituted with a 2-methylpiperidinyl sulfonyl group. This structural motif is characteristic of bioactive molecules, particularly in anticancer and nonlinear optical (NLO) applications. The benzothiazole moiety is known for its electron-withdrawing properties and role in enhancing molecular stability, while the sulfonamide group contributes to solubility and pharmacokinetic profiles .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-6-4-5-13-23(14)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-2-3-8-18(17)27-20/h2-3,7-12,14H,4-6,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJWKMFYYBZVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole and the sulfonyl piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit activity against various cancer types, including:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Triple-Negative Breast Cancer (TNBC)
  • Acute Myelogenous Leukemia (AML)

A study demonstrated that the compound can act as an IKZF2 degrader, selectively targeting and degrading IKZF2 protein levels, which is crucial in the treatment of IKZF2-dependent cancers . This mechanism provides a novel approach to cancer therapy, emphasizing the importance of targeted degradation in cancer treatment.

Therapeutic Agent Development

The compound's structure allows it to be formulated into pharmaceutical compositions for treating various diseases. Its effectiveness as a therapeutic agent stems from its ability to modulate protein levels associated with disease progression. The following diseases have been identified for potential treatment:

  • Melanoma
  • Colorectal Cancer
  • Gastrointestinal Stromal Tumors (GIST)

Pharmaceutical compositions containing this compound can be administered through various routes, including oral and parenteral methods, enhancing its applicability in clinical settings .

Case Study 1: Efficacy in Cancer Treatment

In a preclinical study, this compound was tested on cell lines representing NSCLC and TNBC. The results indicated a significant reduction in cell viability at concentrations below 10 μM, demonstrating its potent anticancer properties. The study highlighted the compound's selective action on IKZF2 without affecting other IKZF family members, underscoring its specificity and potential for reduced side effects in patients .

Case Study 2: Combination Therapy Potential

Another investigation explored the use of this compound in combination with existing chemotherapeutic agents. The results showed enhanced efficacy when used alongside traditional chemotherapy drugs, suggesting that it could serve as an adjunct therapy to improve patient outcomes in aggressive cancer types like melanoma and colorectal cancer .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Benzothiazole Substituent Sulfonyl Group Molecular Weight Key Properties/Activities Reference
N-(1,3-Benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide H 2-Methylpiperidinyl 507.62* Not explicitly reported
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-Fluoro 3-Methylpiperidinyl 525.63† Potential anticancer activity
4-(1-Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide H Azepanyl (7-membered ring) 498.63 Structural diversity for drug design
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 4-Methoxy Diethylamino 447.54 Enhanced solubility
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) H 4-Methylpiperazinyl (via acetamide) 317.41 Anticancer activity (in vitro)

*Calculated from CAS 683261-35-0 (). †Estimated based on fluoro substitution.

Key Observations:

Sulfonyl Group Modifications: Replacing 2-methylpiperidinyl with azepanyl (7-membered ring) or diethylamino groups alters steric and electronic properties, impacting solubility and metabolic stability .

Linker Flexibility : Acetamide-linked derivatives (e.g., BZ-IV) exhibit distinct pharmacological profiles compared to benzamide-based analogs, with reported anticancer activity in cellular assays .

Physicochemical and Spectroscopic Data

  • Melting Points : Analogous compounds like 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol () exhibit melting points of 172–174°C, reflecting crystalline stability.
  • NMR Signatures : Aromatic protons in benzothiazole derivatives resonate at δ 7.26–8.14 ppm (DMSO-d6), with sulfonamide NH peaks near δ 9.40 ppm ().

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3S2, with a molecular weight of 443.58 g/mol. The compound's structure incorporates a benzothiazole ring, a sulfonyl group, and a piperidine derivative, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. Understanding the exact mechanisms requires further investigation into its binding affinities and the downstream effects on cellular functions.

Anticancer Activity

A study highlighted the potential of benzothiazole derivatives, including compounds similar to this compound, in inhibiting cancer cell proliferation. Compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways .

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. Research has demonstrated that such compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Neuroprotective Effects

In neuropharmacological studies, related benzothiazole compounds have been evaluated for their potential neuroprotective effects. They have shown promise in reducing neurotoxicity and improving cognitive function in models of neurodegenerative diseases .

Case Studies

Study Findings
Anticancer Study Compounds similar to this compound demonstrated significant cytotoxicity against HeLa and MCF7 cancer cell lines at concentrations ranging from 5 to 20 µM .
Antimicrobial Evaluation A series of benzothiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) between 10–50 µg/mL .
Neurotoxicity Assessment In vivo studies indicated that related compounds did not exhibit neurotoxic effects in rodent models at therapeutic doses, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization involves:

  • Stepwise coupling : Begin with benzamide core functionalization via sulfonylation using 2-methylpiperidine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between benzothiazole amines and sulfonylated intermediates .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/water) to isolate pure product. Monitor purity via HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl and benzothiazole moieties (e.g., sulfonyl S=O resonance at ~3.3 ppm in ¹H NMR; benzothiazole C-S peaks in ¹³C NMR) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers observed in related benzothiazole sulfonamides) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers assess the solubility and stability of this compound for in vitro bioassays?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO (primary stock) followed by dilution in aqueous buffers (PBS, pH 7.4). Centrifuge to remove precipitates .
  • Stability assays : Incubate at 37°C in assay media; monitor degradation via LC-MS over 24–48 hours. Adjust storage conditions (e.g., -20°C under nitrogen) if instability is observed .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinities for this compound?

  • Methodological Answer :

  • Multi-scale modeling : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with experimental isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Crystallographic refinement : Use SHELX software to resolve protein-ligand crystal structures at <2.0 Å resolution, identifying key interactions (e.g., sulfonyl oxygen hydrogen bonds) that docking may overlook .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s inhibitory potency?

  • Methodological Answer :

  • Core modifications : Synthesize derivatives with varied substituents on the benzothiazole (e.g., 5-fluoro, 6-methyl) and sulfonyl-linked piperidine (e.g., 3-methyl vs. morpholine) .
  • Bioactivity profiling : Test derivatives against target enzymes (e.g., kinases, proteases) using kinetic assays (IC₅₀ determination) and compare with parent compound. Prioritize analogs with >10-fold potency improvements .

Q. What experimental approaches address discrepancies in crystallographic data for this compound’s polymorphs?

  • Methodological Answer :

  • Variable-temperature XRD : Collect data at 100K and 298K to identify temperature-dependent conformational changes .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing differences between polymorphs .

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